Enhanced Electrophilicity and Density Due to Trifluoromethyl Substitution vs. Non-Fluorinated 3-Oxobutanenitrile
The substitution of a methyl group with a trifluoromethyl group (-CH3 to -CF3) in the 3-oxobutanenitrile scaffold results in a significant increase in density and a decrease in boiling point. The target compound, 4,4,4-Trifluoro-3-oxobutanenitrile, exhibits a predicted density of 1.35 g/cm³ to ~1.4 g/mL [1], which is substantially higher than the density of the non-fluorinated analog 3-oxobutanenitrile (1.0 ± 0.1 g/cm³) . Additionally, the boiling point of the fluorinated compound is predicted to be ~99.9 °C , which is over 23 °C lower than the 123.5 ± 13.0 °C boiling point of 3-oxobutanenitrile .
| Evidence Dimension | Physical Properties (Density and Boiling Point) |
|---|---|
| Target Compound Data | Density: ~1.35–1.4 g/cm³; Boiling Point: ~99.9 °C at 760 mmHg |
| Comparator Or Baseline | 3-Oxobutanenitrile: Density: 1.0 ± 0.1 g/cm³; Boiling Point: 123.5 ± 13.0 °C at 760 mmHg |
| Quantified Difference | Density: ~35–40% higher; Boiling Point: ~23.6 °C lower |
| Conditions | Predicted/computed values based on vendor and database reports. |
Why This Matters
These distinct physical properties impact purification strategies (e.g., distillation parameters) and formulation development, where density and boiling point are critical for process scale-up and material handling.
- [1] Santa Cruz Biotechnology. (n.d.). 4,4,4-trifluoro-3-oxobutanenitrile (CAS 110234-68-9) Product Page. View Source
